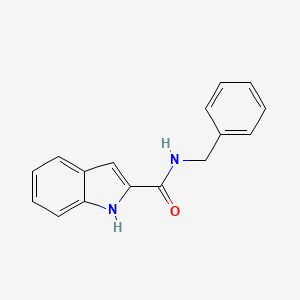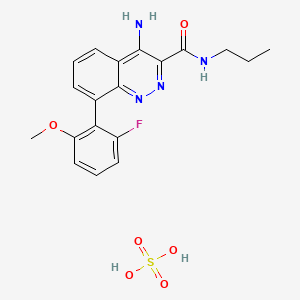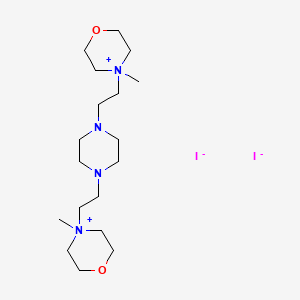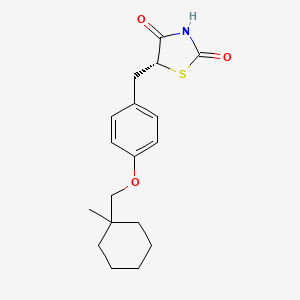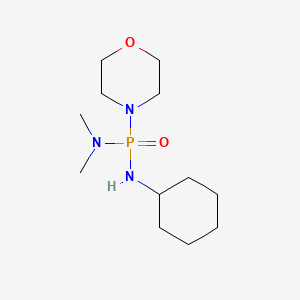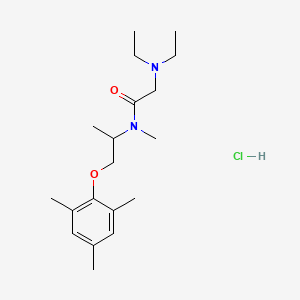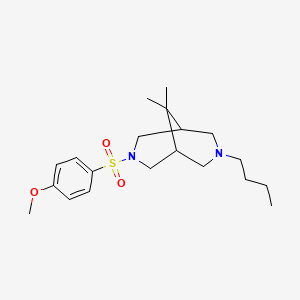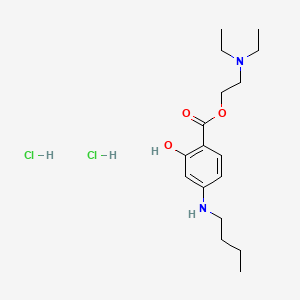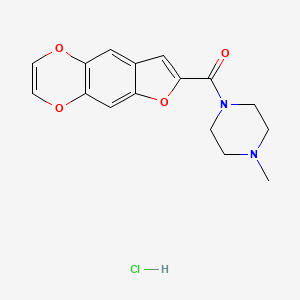
Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the furobenzodioxin moiety, which is then coupled with a piperazine derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride include other piperazine derivatives and compounds containing the furobenzodioxin moiety. Examples include:
- Piperazine, 1-(benzodioxol-5-ylcarbonyl)-4-methyl-, hydrochloride
- Piperazine, 1-(furo(2,3-g)-1,4-benzodioxin-5-ylcarbonyl)-4-methyl-, hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the piperazine ring with the furobenzodioxin moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
102517-04-4 |
|---|---|
分子式 |
C16H17ClN2O4 |
分子量 |
336.77 g/mol |
IUPAC名 |
furo[2,3-g][1,4]benzodioxin-7-yl-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H16N2O4.ClH/c1-17-2-4-18(5-3-17)16(19)15-9-11-8-13-14(10-12(11)22-15)21-7-6-20-13;/h6-10H,2-5H2,1H3;1H |
InChIキー |
ZVXHLTCASKXLHS-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC4=C(C=C3O2)OC=CO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


